(2E)-2-cyano-N-cyclopentyl-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
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Overview
Description
The compound (2E)-2-cyano-N-cyclopentyl-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a complex organic molecule with potential applications in various fields of science and industry. This compound features a cyano group, a cyclopentyl group, and a pyrido[1,2-a]pyrimidin-4-one moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-cyclopentyl-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the ethylphenoxy group through nucleophilic substitution. The final steps involve the formation of the cyano group and the cyclopentylamide moiety under specific reaction conditions, such as the use of strong bases or catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-cyclopentyl-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The ethylphenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-cyano-N-cyclopentyl-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Research could focus on its activity against specific biological targets, such as enzymes or receptors, and its potential therapeutic applications.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-cyclopentyl-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyrido[1,2-a]pyrimidin-4-one moiety may play key roles in binding to these targets and modulating their activity. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Properties
Molecular Formula |
C25H24N4O3 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
(E)-2-cyano-N-cyclopentyl-3-[2-(4-ethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C25H24N4O3/c1-2-17-10-12-20(13-11-17)32-24-21(25(31)29-14-6-5-9-22(29)28-24)15-18(16-26)23(30)27-19-7-3-4-8-19/h5-6,9-15,19H,2-4,7-8H2,1H3,(H,27,30)/b18-15+ |
InChI Key |
BOYYCKFKPHUCOF-OBGWFSINSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)NC4CCCC4 |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)NC4CCCC4 |
Origin of Product |
United States |
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